molecular formula C12H11F3O3 B15123898 Methyl 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate

Methyl 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate

Cat. No.: B15123898
M. Wt: 260.21 g/mol
InChI Key: LRIFYJJXRYWYKT-UHFFFAOYSA-N
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Description

Methyl 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate is an organic compound that features a trifluoromethyl group, which is known for its significant electronegativity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts under controlled conditions. One common method involves the use of trifluoromethyl iodide and a radical initiator to introduce the trifluoromethyl group into the benzofuran ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. This can lead to the inhibition of specific pathways or the activation of certain receptors, depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

  • Trifluoromethane (CF₃H)
  • 1,1,1-Trifluoroethane (CF₃CH₃)
  • Hexafluoroacetone (CF₃COCF₃)

Uniqueness

Methyl 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate is unique due to its specific structure, which combines the trifluoromethyl group with the benzofuran ring. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C12H11F3O3

Molecular Weight

260.21 g/mol

IUPAC Name

methyl 2-[5-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]acetate

InChI

InChI=1S/C12H11F3O3/c1-17-11(16)4-7-6-18-10-3-2-8(5-9(7)10)12(13,14)15/h2-3,5,7H,4,6H2,1H3

InChI Key

LRIFYJJXRYWYKT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1COC2=C1C=C(C=C2)C(F)(F)F

Origin of Product

United States

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